Docetaxel-d5
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Overview
Description
Docetaxel-d5 is a deuterated form of docetaxel, a well-known chemotherapeutic agent used in the treatment of various cancers, including breast cancer, non-small cell lung cancer, prostate cancer, gastric adenocarcinoma, and head and neck cancer . The deuterated form, this compound, is used primarily in research to study the pharmacokinetics and metabolism of docetaxel.
Preparation Methods
Synthetic Routes and Reaction Conditions
Docetaxel-d5 is synthesized through a series of chemical reactions starting from 10-deacetylbaccatin III, a natural product extracted from the needles of the European yew tree (Taxus baccata). The synthesis involves multiple steps, including protection and deprotection of functional groups, selective oxidation, and esterification . The deuterium atoms are introduced at specific positions to create the deuterated form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-efficiency reactors, advanced purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Docetaxel-d5 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes to alcohols.
Substitution: Replacement of functional groups with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like chromium trioxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products
The major products formed from these reactions include various intermediates that are further processed to obtain the final deuterated compound .
Scientific Research Applications
Docetaxel-d5 is widely used in scientific research, particularly in the fields of:
Chemistry: Studying the reaction mechanisms and kinetics of docetaxel.
Biology: Investigating the metabolic pathways and interactions of docetaxel in biological systems.
Medicine: Developing new formulations and delivery methods for docetaxel to improve its efficacy and reduce side effects.
Industry: Enhancing the production processes and quality control measures for docetaxel.
Mechanism of Action
Docetaxel-d5 exerts its effects by binding to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization. This disrupts the normal function of microtubules, which are essential for cell division and intracellular transport. As a result, the compound inhibits cell division, leading to cell death . The molecular targets and pathways involved include the stabilization of microtubules and the inhibition of mitotic spindle formation .
Comparison with Similar Compounds
Similar Compounds
Paclitaxel: Another taxane derivative with similar mechanisms of action but different pharmacokinetic properties.
Cabazitaxel: A semi-synthetic derivative of docetaxel with improved efficacy against certain resistant cancer cells.
Uniqueness
Docetaxel-d5 is unique due to its deuterated nature, which allows for more precise studies of its pharmacokinetics and metabolism. The deuterium atoms provide stability and reduce the rate of metabolic degradation, making it a valuable tool in research .
Properties
Molecular Formula |
C43H53NO14 |
---|---|
Molecular Weight |
812.9 g/mol |
IUPAC Name |
[(1S,3R,4S,7R,9S,10S,12R)-4-acetyloxy-1,9,12-trihydroxy-15-[(3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] 2,3,4,5,6-pentadeuteriobenzoate |
InChI |
InChI=1S/C43H53NO14/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45/h9-18,26-28,30-33,35,46-48,53H,19-21H2,1-8H3,(H,44,52)/t26?,27-,28+,30-,31+,32?,33-,35?,41+,42-,43+/m0/s1/i10D,13D,14D,17D,18D |
InChI Key |
ZDZOTLJHXYCWBA-YODBGQSESA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)OC2[C@H]3[C@@]([C@H](C[C@@H]4[C@]3(CO4)OC(=O)C)O)(C(=O)[C@@H](C5=C(C(C[C@@]2(C5(C)C)O)OC(=O)C([C@H](C6=CC=CC=C6)NC(=O)OC(C)(C)C)O)C)O)C)[2H])[2H] |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O |
Origin of Product |
United States |
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